REACTION_SMILES
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[C:1]([O:2][c:3]1[c:4]([CH3:10])[cH:5][c:6]([F:9])[cH:7][cH:8]1)([O:11][CH3:12])=[O:13].[K+:18].[N+:14](=[O:15])([O-:16])[O-:17].[S:19](=[O:20])(=[O:21])([OH:22])[OH:23]>>[C:1]([O:2][c:3]1[c:4]([CH3:10])[cH:5][c:6]([F:9])[c:7]([N+:14](=[O:15])[O-:16])[cH:8]1)([O:11][CH3:12])=[O:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)Oc1ccc(F)cc1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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COC(=O)Oc1cc([N+](=O)[O-])c(F)cc1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |